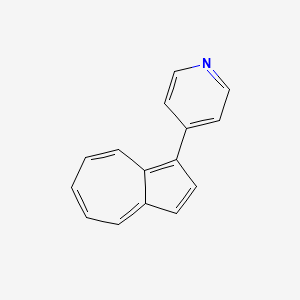
1-(4-Pyridyl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pyridyl)azulene is a compound that combines the azulene moiety with a pyridine ring. Azulene is known for its unique blue color and aromatic properties, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)azulene can be synthesized through several methods. One common approach involves the electrophilic substitution of azulene with pyridine N-oxide in the presence of trifluoromethanesulfonic anhydride (Tf2O). This reaction yields this compound in good yield . Another method involves the use of N-acylated heterocycles, where the electrophilic substitution of azulene in the presence of these heterocycles yields the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pyridyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: This is a common reaction for azulene derivatives, where the azulene ring acts as an electron donor.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling, are used to introduce various functional groups to the azulene ring.
Common Reagents and Conditions:
Electrophilic Substitution: Pyridine N-oxide and trifluoromethanesulfonic anhydride (Tf2O) are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products: The major products formed from these reactions include various substituted azulene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(4-Pyridyl)azulene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)azulene involves its interaction with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition results in anti-inflammatory effects. Additionally, azulene derivatives can interact with biological pathways to exert anticancer effects .
Comparison with Similar Compounds
1-(2-Pyridyl)azulene: Another azulene derivative with a pyridine ring at a different position.
1-(Quinolyl)azulene: Combines azulene with a quinoline ring, offering different chemical properties.
1,3-Bis(4-pyridyl)azulene: Contains two pyridine rings, providing unique supramolecular interactions.
Uniqueness: 1-(4-Pyridyl)azulene is unique due to its specific combination of azulene and pyridine, which imparts distinct chemical and physical properties
Biological Activity
1-(4-Pyridyl)azulene, a compound derived from azulene with a pyridine substituent, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, antioxidant, and other pharmacological effects, supported by case studies and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various microorganisms, including both Gram-positive and Gram-negative bacteria.
Research Findings
- Antimicrobial Efficacy : A study indicated that azulene derivatives, including this compound, demonstrated notable antimicrobial activity. Specifically, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL .
- Case Studies : In vitro assessments revealed that compounds similar to this compound showed promising results against Candida albicans, suggesting potential applications in antifungal therapies .
Antioxidant Activity
This compound has also been investigated for its antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
Research Findings
- Antioxidant Mechanism : In studies comparing the antioxidant activities of various compounds, those containing azulene structures exhibited significant free radical scavenging abilities, potentially due to the electron-rich nature of the azulene core .
- Comparative Analysis : The antioxidant activity of this compound was measured against standard antioxidants like butylhydroxytoluene (BHT), showing comparable effectiveness in neutralizing reactive oxygen species (ROS) .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets:
- Enzyme Inhibition : Molecular docking studies indicate that this compound may inhibit certain enzymes involved in microbial metabolism, thus exerting its antimicrobial effects .
- Receptor Modulation : There is emerging evidence that this compound might modulate receptor activity related to inflammatory responses, contributing to its potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
| Biological Activity | Observed Effects | MIC Values |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli | 31.25 - 125 µg/mL |
| Antifungal | Active against Candida albicans | Not specified |
| Antioxidant | Free radical scavenging | Comparable to BHT |
Properties
CAS No. |
921228-57-1 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-azulen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-12-6-7-15(14(12)5-3-1)13-8-10-16-11-9-13/h1-11H |
InChI Key |
FXEZCEGDDXVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















